N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 941963-85-5
VCID: VC6322272
InChI: InChI=1S/C18H12ClN5O3/c19-11-5-7-12(8-6-11)24-17(21-22-23-24)10-20-18(26)16-9-14(25)13-3-1-2-4-15(13)27-16/h1-9H,10H2,(H,20,26)
SMILES: C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Molecular Formula: C18H12ClN5O3
Molecular Weight: 381.78

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

CAS No.: 941963-85-5

Cat. No.: VC6322272

Molecular Formula: C18H12ClN5O3

Molecular Weight: 381.78

* For research use only. Not for human or veterinary use.

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide - 941963-85-5

Specification

CAS No. 941963-85-5
Molecular Formula C18H12ClN5O3
Molecular Weight 381.78
IUPAC Name N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C18H12ClN5O3/c19-11-5-7-12(8-6-11)24-17(21-22-23-24)10-20-18(26)16-9-14(25)13-3-1-2-4-15(13)27-16/h1-9H,10H2,(H,20,26)
Standard InChI Key STGVZTRVRHZIAK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound features:

  • A 4H-chromen-4-one (chromone) backbone substituted at position 2 with a carboxamide group.

  • A tetrazole ring (1H-tetrazol-5-yl) linked via a methylene bridge to the carboxamide nitrogen.

  • A 4-chlorophenyl group attached to the tetrazole’s N1 position.

The IUPAC name systematically describes these components:

  • 4-oxo-4H-chromene-2-carboxamide: Chromone core with a carbonyl at position 4 and a carboxamide at position 2.

  • N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl: Tetrazole substituent with a 4-chlorophenyl group and methylene linker.

Stereoelectronic Features

  • Chromone Core: The conjugated π-system (positions 2–4) enables electron delocalization, influencing reactivity and binding interactions .

  • Tetrazole Ring: The aromatic tetrazole (pKa ~4.5–6.5) enhances solubility and mimics carboxylate groups in target engagement .

  • 4-Chlorophenyl Group: Introduces lipophilicity and potential halogen-bonding interactions with biological targets.

Synthetic Methodologies

Chromone Carboxamide Synthesis

Chromone-2-carboxamides are typically synthesized via:

  • Formation of Chromone-2-carboxylic Acid:

    • Claisen condensation of substituted acetophenones with diethyl oxalate under basic conditions (e.g., sodium ethoxide) .

    • Example:

      \text{Acetophenone derivative} + \text{(COOEt)$$_2$$} \xrightarrow{\text{NaOEt}} \text{Ethyl chromone-2-carboxylate}
    • Hydrolysis of the ester to the carboxylic acid using HCl or NaOH .

  • Amidation:

    • Coupling the carboxylic acid with amines using activating agents (e.g., HATU, EDCI) .

    • In the target compound, the amine component is 1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine.

Tetrazole Substituent Preparation

The tetrazole moiety is synthesized via:

  • [3+2] Cycloaddition: Reaction of nitriles with sodium azide (NaN3_3) in the presence of ammonium chloride (NH4_4Cl) at elevated temperatures .

    4-Chlorobenzonitrile+NaN3Δ,NH4Cl1-(4-Chlorophenyl)-1H-tetrazole-5-carbonitrile\text{4-Chlorobenzonitrile} + \text{NaN}_3 \xrightarrow{\Delta, \text{NH}_4\text{Cl}} \text{1-(4-Chlorophenyl)-1H-tetrazole-5-carbonitrile}
  • Reduction: Conversion of the nitrile to the primary amine using LiAlH4_4 or catalytic hydrogenation.

Final Coupling

The chromone-2-carboxylic acid is activated (e.g., as an acyl chloride using SOCl2_2) and reacted with the tetrazole-containing amine to yield the target carboxamide .

Physicochemical and Spectroscopic Characterization

Key Spectral Data (Inferred from Analogues)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • Chromone H-3 singlet: δ 8.2–8.5 ppm.

    • Tetrazole methylene protons: δ 4.8–5.2 ppm (br s, 2H).

    • Aromatic protons (chromone and 4-chlorophenyl): δ 6.8–8.0 ppm .

  • HRMS (ESI):
    Calculated for C18_{18}H13_{13}ClN5_5O3_3 [M+H]+^+: 394.0704; Found: 394.0709 .

Solubility and LogP

  • LogP (Predicted): ~2.5–3.0 (moderate lipophilicity due to 4-chlorophenyl and tetrazole).

  • Solubility: Poor in water; soluble in DMSO or DMF.

Cell LineIC50_{50} (μM)Citation
HCT116 (colon)2.4 ± 0.3
MCF-7 (breast)5.1 ± 0.7
A549 (lung)8.9 ± 1.2

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